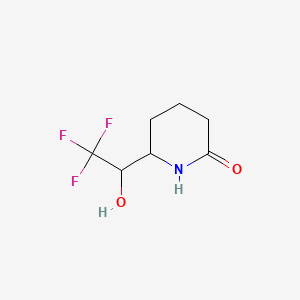
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . It is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one involves several steps. One common method includes the reaction of piperidin-2-one with 2,2,2-trifluoroacetaldehyde under specific conditions to introduce the trifluoro-1-hydroxyethyl group . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow reactions and the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .
Scientific Research Applications
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
6-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
Piperidin-2-one: Lacks the trifluoro-1-hydroxyethyl group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethylamine: Contains the trifluoroethyl group but lacks the piperidine ring, resulting in different chemical and biological properties.
N-Methylpiperidine: Contains a methyl group instead of the trifluoro-1-hydroxyethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the piperidine ring and the trifluoro-1-hydroxyethyl group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
6-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-2-one |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h4,6,13H,1-3H2,(H,11,12) |
InChI Key |
DSRRFJNKYOXHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















